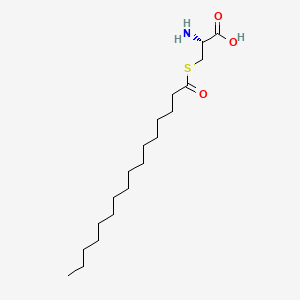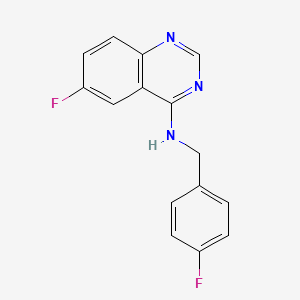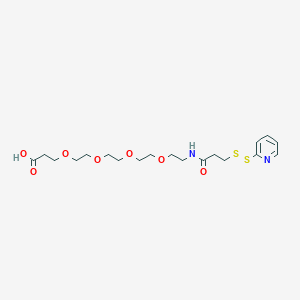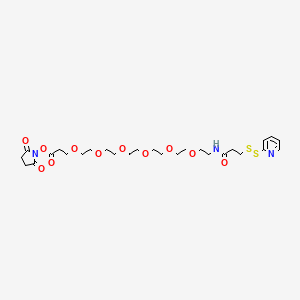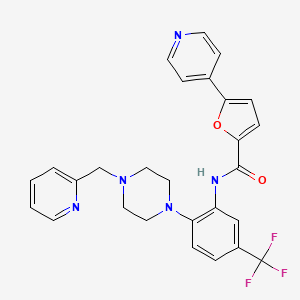
3-Phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The pyrazole ring provides a rigid, planar core, while the phenyl and trimethoxyphenyl groups may add significant steric bulk. The electron-donating methoxy groups could potentially influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrazole ring is a site of potential reactivity, especially under conditions that can result in its opening or further functionalization. The trimethoxyphenyl group is electron-rich and could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar carbothioamide group and the potentially electron-donating trimethoxyphenyl group could influence its solubility, acidity/basicity, and reactivity .Scientific Research Applications
Antimicrobial Potential : A related pyrazole derivative showed potential for antimicrobial activity against various bacteria and fungal strains, as explored through molecular docking analysis and in vitro testing (Sivakumar et al., 2020).
Anticancer Properties : Some pyrazoline derivatives, including compounds structurally similar to the one , have been evaluated for their antiproliferative activity against cancer cell lines, demonstrating promising anticancer potential (Wang et al., 2017).
Antidepressant Activity : A study on phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides indicated potential antidepressant effects, suggesting a therapeutic application in mental health (Mathew et al., 2014).
Corrosion Inhibition : Research on pyrazole derivatives has shown their effectiveness as corrosion inhibitors for metals in acidic environments, suggesting applications in materials science and engineering (Ouici et al., 2016).
Antibacterial Activities : Novel pyrazole-1-carbothioamide derivatives have been synthesized and shown to exhibit bactericidal activity against certain bacterial strains, indicating potential use in antibacterial treatments (Xin-hua et al., 2007).
Safety and Hazards
Future Directions
The study of pyrazole derivatives is a vibrant field of research due to their wide range of biological activities. Future research could explore the synthesis of this compound, its physical and chemical properties, and its potential biological activities. Further studies could also investigate its mechanism of action and potential applications in medicine or other fields .
properties
IUPAC Name |
5-phenyl-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazole-2-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-23-16-9-13(10-17(24-2)18(16)25-3)15-11-14(21-22(15)19(20)26)12-7-5-4-6-8-12/h4-10,15H,11H2,1-3H3,(H2,20,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONIBFCARADPAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=NN2C(=S)N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

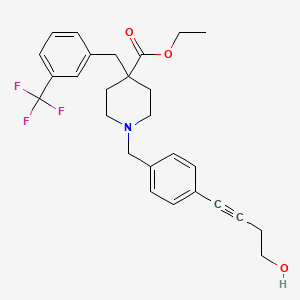

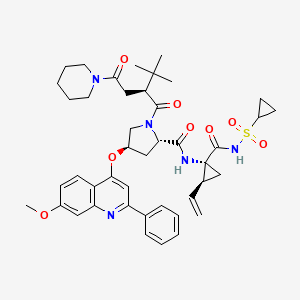
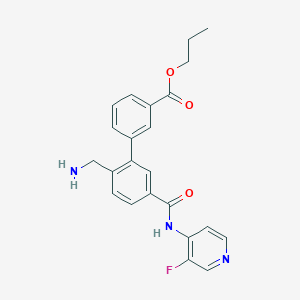
![6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole](/img/structure/B610929.png)

